1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one
Description
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one (molecular formula: C₁₁H₉BrN₂O, molecular weight: 265.11 g/mol) is a brominated aromatic ketone featuring a pyrazole ring substituted at the 4-position with bromine and linked to a phenyl-acetyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Key physical properties include a boiling point of 376.3 ± 22.0 °C at 760 mmHg and a polarizable structure suitable for halogen bonding .
Properties
IUPAC Name |
1-[3-(4-bromopyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYSSVPZXMOWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-1H-pyrazole Intermediates
The 4-bromo-pyrazole moiety is typically synthesized via electrophilic bromination of 1H-pyrazole derivatives. In one approach, 1-phenyl-1H-pyrazol-3-ol undergoes bromination using molecular bromine (Br₂) in chloroform at room temperature, yielding 4-bromo-1-phenyl-1H-pyrazol-3-ol with 75% efficiency. Subsequent O-alkylation with methyl iodide in dimethylformamide (DMF) and sodium hydride (NaH) introduces protective groups, achieving 88% yield. Alternative routes employ N-bromosuccinimide (NBS) in acetonitrile under reflux for regioselective bromination.
Table 1: Bromination Conditions for Pyrazole Derivatives
| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1H-pyrazol-3-ol | Br₂ | CHCl₃ | 25°C | 75% | |
| 1-(4-Methylphenyl)-1H-pyrazole | NBS | CH₃CN | 80°C | 68% |
Ketone Functionalization via Claisen-Schmidt Condensation
Formation of the Ethanone Moiety
The ethanone group is introduced through Claisen-Schmidt condensation between acetophenone derivatives and aryl aldehydes. For example, reaction of 3-bromophenylacetophenone with 4-bromo-1H-pyrazole-1-carbaldehyde in ethanol, catalyzed by potassium hydroxide (KOH), yields the target compound after 12–24 hours. This method requires precise stoichiometric control to avoid side products such as dienones.
Key Reaction Parameters:
-
Molar Ratio: 1:1 (acetophenone:aldehyde)
-
Catalyst: 10% KOH in ethanol
-
Reaction Time: 12–24 hours
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl-Pyrazole Linkage
Palladium-catalyzed Suzuki coupling is pivotal for attaching the pyrazole ring to the phenyl ethanone core. A representative procedure involves reacting 3-bromophenyl ethanone with 4-bromo-1H-pyrazole-1-boronic acid in the presence of Pd(PPh₃)₄ and potassium phosphate (K₃PO₄) in DMF at 80°C. This method achieves 70–85% yield, with bromine acting as a directing group for regioselectivity.
Table 2: Optimization of Suzuki Coupling Conditions
Vilsmeier-Haack Formylation and Protective Group Strategies
Formylation of Hydroxypyrazoles
The Vilsmeier-Haack reaction facilitates formylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives. Treatment with phosphorus oxychloride (POCl₃) and DMF at 70°C for 12 hours introduces the aldehyde group, which is subsequently oxidized to the ethanone moiety using Jones reagent (CrO₃/H₂SO₄). This step requires careful temperature control to prevent over-oxidation.
Critical Considerations:
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. A patented method uses microreactors for bromination and coupling steps, reducing reaction times by 40% compared to batch processes. Post-synthesis purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg) and recrystallization from ethanol/water mixtures (3:1 v/v).
Table 3: Industrial Purification Protocols
| Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| Distillation | Fractional distillation | 0.2 mmHg, 120°C | 95% |
| Recrystallization | Ethanol/water | 3:1 v/v, −20°C | 99% |
Chemical Reactions Analysis
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex molecules.
Scientific Research Applications
Medicinal Chemistry
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar pyrazole structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Anti-inflammatory Effects : Research has suggested that the brominated pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .
Agrochemicals
The compound's ability to interact with biological systems has led to its exploration in agrochemical applications.
- Pesticide Development : Some studies have indicated that pyrazole derivatives possess insecticidal properties, which could be leveraged in developing new pesticides . The bromine atom enhances the lipophilicity of the molecule, potentially improving its efficacy as a pesticide.
Material Science
The unique chemical structure of this compound has also opened avenues in material science.
- Polymer Synthesis : This compound can serve as a building block for synthesizing polymers with specific properties. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their thermal and mechanical properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives, including those similar to this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Insecticidal Properties
Research conducted by agricultural scientists demonstrated that brominated pyrazole compounds exhibited notable insecticidal activity against common agricultural pests. Field trials indicated a reduction in pest populations when treated with formulations containing these compounds .
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Halogen Substituents
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (C₁₁H₁₀ClN₂O, MW: 220.66 g/mol): Replacing bromine with chlorine reduces molecular weight and alters electronic properties. Chlorine’s smaller size and lower polarizability may decrease halogen bonding efficacy compared to bromine, impacting biological activity .
- 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one: A dihydro-pyrazolone derivative with bromine and trifluoromethyl groups. The non-aromatic pyrazole ring and trifluoromethyl group enhance metabolic stability and lipophilicity, making it suitable for agrochemical applications .
Heterocycle Replacements
- 2-Bromo-1-(4-imidazol-1-ylphenyl)ethan-1-one (C₁₀H₈BrN₂O, MW: 265.09 g/mol): Replacing pyrazole with imidazole introduces an additional nitrogen atom, altering hydrogen-bonding capacity and solubility. This compound’s safety data sheet (SDS) highlights acute toxicity risks, emphasizing the need for careful handling .
Variations on the Phenyl Ring
- 1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (C₁₀H₈N₂O, MW: 172.18 g/mol): Lacking bromine, this derivative exhibits reduced molecular weight and lower reactivity in electrophilic substitution reactions. Its application in ruthenium-catalyzed alkylation reactions demonstrates regioselectivity (yields: 17–66%) depending on substituents .
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one : Incorporation of a dihydropyrazole ring and fluorophenyl group increases conformational flexibility. This structural modification is associated with enhanced antimicrobial activity compared to fully aromatic analogs .
Modifications to the Ketone Group
- 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (C₁₁H₉BrN₂O, MW: 265.11 g/mol): Bromine is positioned on the ethanone chain rather than the pyrazole. This alters reactivity in nucleophilic substitution, making it a candidate for derivatization in drug discovery .
- 1-(Azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone (C₁₅H₁₈BrF₂N₃O, MW: 390.22 g/mol): The azepane ring introduces basicity and solubility, while difluoromethyl enhances metabolic stability. Such derivatives are explored for kinase inhibition .
Key Data Table
Biological Activity
1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one, also known by its CAS number 1517800-84-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a pyrazole ring , which contribute to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of 265.11 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1517800-84-8 |
| Molecular Weight | 265.11 g/mol |
| Storage Conditions | Sealed, dry, room temperature |
Pharmacological Potential
Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets such as enzymes and receptors. The pyrazole scaffold has been recognized for its broad spectrum of pharmacological effects, including:
- Anti-inflammatory properties
- Antimicrobial activity
- Anticancer effects
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Comparative Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | Reference Drug |
|---|---|---|
| This compound | Up to 85% | Dexamethasone (76%) |
| Novel pyrazole derivatives | Up to 93% | Diclofenac sodium |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that pyrazole derivatives exhibit significant inhibition against pathogens such as E. coli and Bacillus subtilis, suggesting their potential as antimicrobial agents .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, highlighting the importance of structural modifications in enhancing their pharmacological profiles.
- Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenylpyrazoles, which showed promising anti-inflammatory activity compared to diclofenac sodium .
- Burguete et al. reported on the synthesis of pyrazole derivatives tested for anti-tubercular activity against Mycobacterium tuberculosis, showing effective results at low concentrations .
The mechanisms underlying the biological activity of this compound are likely related to its ability to modulate signaling pathways involved in inflammation and microbial resistance. The interaction with specific enzymes and receptors facilitates its therapeutic effects.
Q & A
Q. Key Factors Affecting Yield :
Basic Question: How is the crystal structure of this compound determined, and what structural features are critical for its reactivity?
Methodological Answer :
X-ray crystallography is the gold standard. Key steps include:
Crystallization : Slow evaporation from ethanol/acetone mixtures to obtain single crystals.
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : SHELXL-97 for hydrogen-bonding networks and torsional angles .
Q. Structural Insights :
- The bromine atom at the pyrazole 4-position induces steric hindrance, reducing rotational freedom of the phenyl ring (torsion angle: 12.5° ± 1.2°) .
- The ethanone carbonyl forms weak C–H···O interactions (2.89 Å) with adjacent molecules, stabilizing the lattice .
Advanced Question: How can contradictions in reported reactivity data (e.g., electrophilic substitution vs. nucleophilic addition) be resolved?
Methodological Answer :
Contradictions often arise from solvent effects or competing pathways. To resolve:
Kinetic Studies : Monitor reaction progress via in-situ NMR (e.g., D₂O quenching for deuterium exchange experiments).
DFT Calculations : Compare activation energies for competing mechanisms (e.g., M06-2X/6-311++G(d,p) level).
Isotopic Labeling : Use ¹³C-labeled ethanone to track regioselectivity in substitution reactions .
Example : In DMSO, the ethanone carbonyl activates the para-bromophenyl ring for electrophilic attack (σ⁺ = 0.78), while in THF, nucleophilic addition dominates due to solvent stabilization of intermediates .
Advanced Question: What challenges arise in computational modeling of its electronic properties, and how are they addressed?
Methodological Answer :
Challenges include accurate depiction of bromine’s polarizability and non-covalent interactions. Strategies:
Basis Sets : Use def2-TZVP with effective core potentials (ECPs) for Br.
Dispersion Corrections : Apply Grimme’s D3-BJ method to account for van der Waals forces.
Solvent Models : COSMO-RS for implicit solvation effects.
Q. Results :
- HOMO-LUMO gap: 4.2 eV (calculated), correlating with UV-Vis λₘₐₓ at 290 nm (experimental) .
- NBO analysis reveals hyperconjugation between pyrazole N–Br and ethanone carbonyl (stabilization energy: 8.3 kcal/mol) .
Advanced Question: How do steric and electronic effects influence its utility as a ligand in coordination chemistry?
Methodological Answer :
The compound’s pyrazole N-donor and bromine’s steric bulk enable diverse metal-binding modes:
Metal Screening : Test coordination with Pd(II), Cu(I), and Ru(II) in acetonitrile.
XAS Analysis : EXAFS at the Br K-edge to probe metal-bromine interactions.
Magnetic Studies : SQUID magnetometry for spin states in Fe(III) complexes.
Q. Findings :
| Metal | Binding Mode | Application |
|---|---|---|
| Pd(II) | κ²-N,N (pyrazole) | Suzuki-Miyaura coupling |
| Cu(I) | κ¹-Br (terminal) | Photocatalysis |
| Ru(II) | κ²-N,O (pyrazole-ethanone) | Anticancer agent design |
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
